![molecular formula C20H21N3O2S2 B2988623 2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-04-8](/img/structure/B2988623.png)
2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a highly intriguing compound, notable for its unique structure and multifaceted potential in various scientific fields. This compound falls into the category of tetrahydropyrimido[4,5-b]quinoline derivatives, which are known for their diverse biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it a valuable compound in synthetic organic chemistry.
Biology
In biology, it has shown potential as a bioactive molecule, with studies indicating its antimicrobial, antifungal, and antiviral properties. Research is ongoing to understand its mechanism of action and potential therapeutic applications.
Medicine
Medically, this compound is being investigated for its potential role in drug development, particularly in designing new pharmacological agents. Its structure-activity relationship is a subject of interest for developing treatments for various diseases.
Industry
In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the most common synthetic routes for this compound involves the multi-step condensation of appropriate precursors. Typically, the synthesis starts with a precursor containing an allylthio group, which undergoes a series of reactions including cyclization and alkylation to form the desired product. The reaction conditions often involve an acidic or basic medium, controlled temperatures (ranging from room temperature to 150°C), and a series of purification steps to ensure the purity of the final compound.
Industrial Production Methods
On an industrial scale, the production process is streamlined to maximize yield and efficiency. Techniques such as high-performance liquid chromatography (HPLC) for purification and spectroscopic methods for confirmation of structure (such as NMR and MS) are employed. The reagents are carefully selected to ensure cost-effectiveness and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Often carried out using reagents like potassium permanganate or chromium trioxide, yielding sulfoxides or sulfones.
Reduction: : Typically involves reagents such as lithium aluminum hydride (LiAlH4), producing the corresponding reduced forms.
Substitution: : The thiophen-2-yl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium, under reflux conditions.
Reduction: : Lithium aluminum hydride in an ether solution, under inert atmosphere.
Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) in the presence of UV light.
Major Products
Major products depend on the reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound, often with enhanced or modified biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Allylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Similar core structure, lacking the dimethyl and thiophen-2-yl groups.
2-(Allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Lacks the dimethyl group.
8,8-Dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Lacks the allylthio group.
Uniqueness
The uniqueness of 2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
8,8-dimethyl-2-prop-2-enylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-4-7-27-19-22-17-16(18(25)23-19)15(13-6-5-8-26-13)14-11(21-17)9-20(2,3)10-12(14)24/h4-6,8,15H,1,7,9-10H2,2-3H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWKADFQFXOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=CS4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
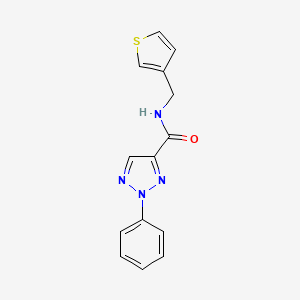
![2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2988542.png)
![[(2R)-2-Aminobutyl]dimethylamine dihydrochloride](/img/structure/B2988544.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988545.png)
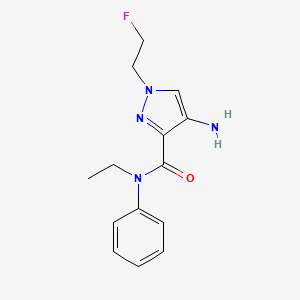
![Methyl 3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2988550.png)
![N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2988551.png)
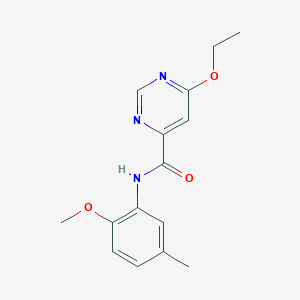
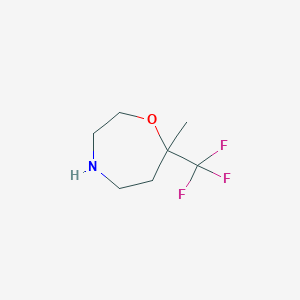
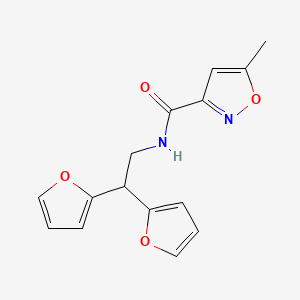
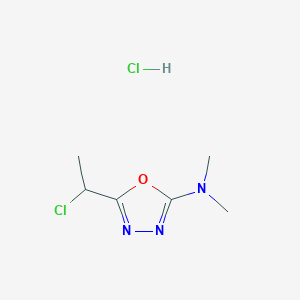
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)
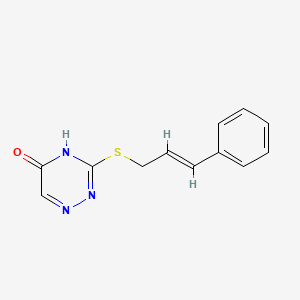
![3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2988563.png)
